molecular formula C18H20ClN7O2 B2779323 2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920416-99-5

2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2779323
CAS RN: 920416-99-5
M. Wt: 401.86
InChI Key: NKVXRNDMSOVSLT-UHFFFAOYSA-N
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Description

The compound “2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have developed methods for synthesizing various novel derivatives of 2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone and related compounds. These methods involve reactions with different amines, aldehydes, and other reagents to produce compounds with potential antimicrobial, antifungal, and antitumor activities (Bektaş et al., 2010); (Abdel‐Aziz et al., 2008); (Bayomi et al., 1999).

Antimicrobial and Antifungal Activities

Some synthesized derivatives have been screened for their antimicrobial and antifungal activities, with several compounds exhibiting good to moderate activities against a variety of test microorganisms. This suggests potential applications in developing new antimicrobial agents (Mermer et al., 2018); (Patel et al., 2011).

Antitumor Activities

Certain derivatives have also been evaluated for their antitumor activities, showing promising results in inhibiting the proliferation of cancer cells. This highlights the potential of these compounds in cancer research and therapy (Yurttaş et al., 2014); (Aly et al., 2020).

Analgesic and Antiparkinsonian Activities

Additionally, some compounds synthesized from 2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have demonstrated significant analgesic and antiparkinsonian activities, suggesting their potential use in developing treatments for pain and Parkinson's disease (Amr et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds , suggesting that this compound may also have favorable ADME properties.

Result of Action

Similar compounds have shown superior cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potent cytotoxic effects.

Action Environment

Similar compounds have been synthesized effectively under mild electrolytic conditions , suggesting that this compound may also be stable under various environmental conditions.

properties

IUPAC Name

2-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O2/c1-2-28-14-5-3-13(4-6-14)26-18-16(22-23-26)17(20-12-21-18)25-9-7-24(8-10-25)15(27)11-19/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVXRNDMSOVSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

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